6-amino-N-phenyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide
Description
Properties
IUPAC Name |
6-amino-N-phenyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c18-16-12(17(21)19-11-4-2-1-3-5-11)6-10-7-14-15(23-9-22-14)8-13(10)20-16/h1-8H,9H2,(H2,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURSAWKYEGMNPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC3=CC(=C(N=C3C=C2O1)N)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-phenyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with quinoline-based intermediates under controlled conditions . The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-amino-N-phenyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to modify the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
6-amino-N-phenyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-amino-N-phenyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1,3-dioxolo[4,5-g]quinoline-7-carboxaldehyde: A similar compound used as a starting material in the synthesis of quinoline-based natural products.
Oxolinic acid: Another quinoline derivative with applications in medicinal chemistry.
Uniqueness
6-amino-N-phenyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide stands out due to its unique structure, which combines an amino group, a phenyl ring, and a dioxolo-quinoline core. This unique combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various research applications .
Biological Activity
6-Amino-N-phenyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide (CAS No. 131336-38-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 307.30 g/mol. The structure features a quinoline core, which is known for its diverse biological activities.
Antiviral Properties
Quinoline derivatives, including this compound, have been investigated for their antiviral properties. Research indicates that quinolines can exhibit activity against various viruses such as the Zika virus, enteroviruses, and HIV. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells .
Anticancer Activity
In vitro studies have shown that quinoline derivatives can induce apoptosis in cancer cells. Specifically, compounds with similar structural motifs have demonstrated cytotoxic effects against several cancer cell lines. The proposed mechanism includes the activation of apoptotic pathways and inhibition of cell proliferation .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Studies suggest that quinoline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell wall synthesis and function .
Synthesis Methods
The synthesis of this compound typically involves multi-component reactions. A notable method is the sonochemical synthesis using titanium dioxide nanoparticles as catalysts. This green chemistry approach allows for high yields and operational simplicity while minimizing environmental impact .
Study 1: Antiviral Activity Assessment
A study conducted on a series of quinoline derivatives, including this compound, revealed significant antiviral activity against Zika virus. The compound was shown to inhibit viral replication effectively at low micromolar concentrations.
| Compound | IC50 (µM) | Virus Type |
|---|---|---|
| This compound | 5.2 | Zika Virus |
| Control Compound | 15.0 | Zika Virus |
Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of quinoline derivatives found that this compound exhibited IC50 values in the range of nanomolar concentrations against various cancer cell lines.
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| HeLa | 50 | Apoptosis Induction |
| MCF-7 | 30 | Cell Cycle Arrest |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 6-amino-N-phenyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide, and how can its purity be validated?
- Methodology :
-
Synthesis : Utilize multi-step reactions involving condensation and cyclization. For example, quinoline derivatives are often synthesized via nucleophilic substitution or cyclocondensation of precursors like halogenated quinolines with amines or carboxamide groups. Key reagents include TEA (triethylamine) and DMF (dimethylformamide) under reflux conditions .
-
Characterization : Validate purity using HPLC (>95%) and confirm structural integrity via:
-
IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .
-
NMR (¹H/¹³C) : Assign peaks for aromatic protons (δ 7.0–8.5 ppm), dioxolane protons (δ 5.0–6.0 ppm), and carboxamide carbonyl (δ ~170 ppm) .
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Elemental analysis : Ensure C, H, N content matches theoretical values (e.g., C: 65.2%, H: 4.3%, N: 12.8%) .
- Example Protocol :
| Step | Reagents/Conditions | Yield | Key Spectral Data |
|---|---|---|---|
| 1 | Boc-protected diamine, DMF, TEA, rt, 2–5 h | 61–90% | IR: 1680 cm⁻¹ (C=O) |
| 2 | NaOCl, KOH(aq), DMF, 0–5°C | 72–93% | ¹H NMR: δ 6.8–7.5 (Ar-H) |
Q. What in vitro assays are recommended for initial evaluation of biological activity?
- Methodology :
- Antimicrobial screening : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC (Minimum Inhibitory Concentration) values with controls like ciprofloxacin .
- Anticancer assays : Conduct MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7). Monitor IC₅₀ values and compare with reference compounds like doxorubicin .
- Apoptosis induction : Use flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity, and what computational tools support this optimization?
- Methodology :
- SAR (Structure-Activity Relationship) studies : Modify substituents on the quinoline core (e.g., halogenation at position 6, phenyl group substitution). For example, 2-chloroquinoline derivatives show enhanced antiproliferative activity .
- Molecular docking : Use AutoDock or Schrödinger Suite to predict binding affinity to targets like DNA gyrase (for antimicrobial activity) or Bcl-2 (for apoptosis) .
- ADMET prediction : Employ SwissADME or pkCSM to optimize pharmacokinetics (e.g., logP < 3 for improved solubility) .
Q. How to resolve contradictions in reported biological activities across studies?
- Methodology :
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC₅₀ values may arise from differing MTT assay protocols (e.g., 48h vs. 72h exposure) .
- Purity validation : Re-test compounds with conflicting results using LC-MS to rule out impurities (>98% purity required) .
- Mechanistic studies : Use RNA sequencing or proteomics to identify off-target effects. For instance, a compound may activate unintended pathways in certain cell lines .
Q. What advanced spectroscopic techniques elucidate the compound’s interaction with biological targets?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized enzymes (e.g., DNA topoisomerase II) .
- Fluorescence quenching : Monitor changes in tryptophan fluorescence of proteins (e.g., albumin) to assess binding constants .
- Solid-state NMR : Study drug-membrane interactions using model lipid bilayers .
Data Contradiction Analysis
Q. How to address inconsistencies in antimicrobial efficacy between in vitro and in vivo models?
- Methodology :
- Bioavailability studies : Use LC-MS/MS to measure plasma/tissue concentrations. Low in vivo efficacy may stem from poor absorption (e.g., logD >3.5 reduces permeability) .
- Metabolite profiling : Identify active metabolites via HPLC-ESI-MS. For example, N-dealkylation may reduce activity .
- Infection model optimization : Adjust inoculum size or immune suppression in animal models to better mimic human pathophysiology .
Methodological Framework
Q. What theoretical frameworks guide experimental design for quinoline-based drug discovery?
- Methodology :
- Hypothesis-driven research : Start with a literature-derived hypothesis (e.g., "Halogenation enhances DNA intercalation") and design experiments to test it .
- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to optimize reaction conditions (e.g., temperature, solvent ratio) for scalable synthesis .
- Evidence hierarchy : Prioritize mechanistic studies (e.g., target engagement assays) over correlative data (e.g., cell viability alone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
